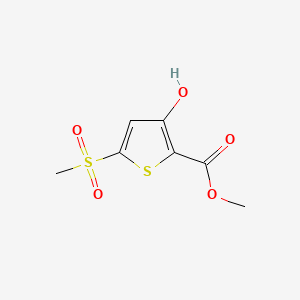
Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 104386-65-4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is methyl 3-hydroxy-5-(methylsulfonyl)-2-thiophenecarboxylate .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate”, has been a topic of interest in recent years . One example of a synthesis method involves the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis
The molecular structure of “Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate” can be represented by the InChI Code: 1S/C7H8O5S2/c1-12-7(9)6-4(8)3-5(13-6)14(2,10)11/h3,8H,1-2H3 . The InChI key for this compound is GSNPSDQQLMUUKM-UHFFFAOYSA-N .Chemical Reactions Analysis
The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . The lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate” include a molecular weight of 236.27 .Scientific Research Applications
Industrial Chemistry
Thiophene derivatives, including Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate, are utilized in industrial chemistry. They are particularly used as corrosion inhibitors .
Material Science
In the field of material science, thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
Electronics
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacology
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Drug Development
For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Synthesis of Thiophene Derivatives
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives.
Nitration Studies
The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products, the lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .
properties
IUPAC Name |
methyl 3-hydroxy-5-methylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S2/c1-12-7(9)6-4(8)3-5(13-6)14(2,10)11/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNPSDQQLMUUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716295 | |
| Record name | Methyl 3-hydroxy-5-(methanesulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate | |
CAS RN |
104386-65-4 | |
| Record name | Methyl 3-hydroxy-5-(methanesulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)

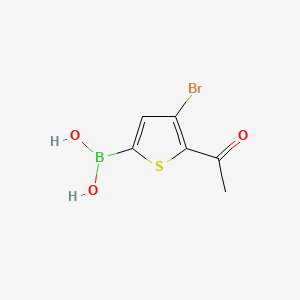
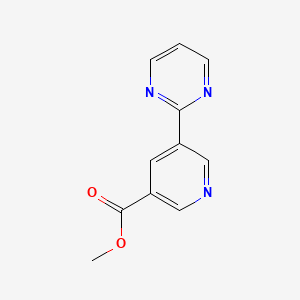
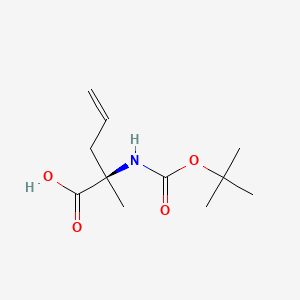


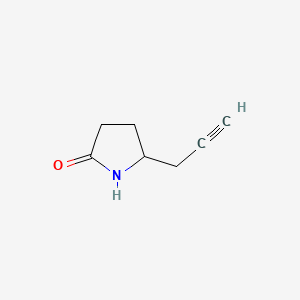

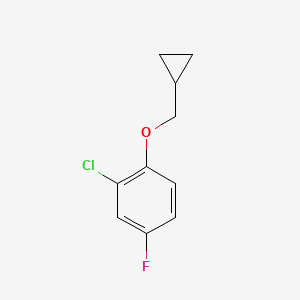
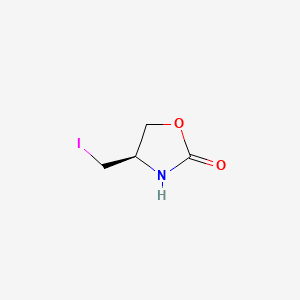

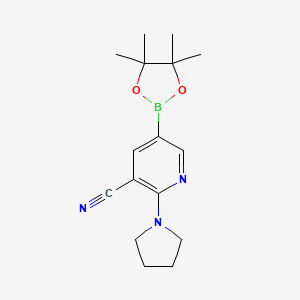
![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)